

Aminooxy-PEG2-BCN: A Heterobifunctional Linker for Advanced Bioconjugation

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Compound of Interest

Compound Name: Aminooxy-PEG2-BCN

Cat. No.: B8114807

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Abstract

Aminooxy-PEG2-BCN is a versatile heterobifunctional linker designed for advanced bioconjugation applications in research, diagnostics, and therapeutic development. This linker possesses two distinct reactive moieties: an aminooxy group for the formation of stable oxime bonds with carbonyl compounds (aldehydes and ketones), and a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. The inclusion of a short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This application note provides a comprehensive overview of **Aminooxy-PEG2-BCN**, including supplier information, detailed experimental protocols for its use in bioconjugation, and visual workflows to guide researchers in their experimental design.

Introduction

The targeted modification of biomolecules is a cornerstone of modern biotechnology. The ability to specifically and efficiently conjugate different molecular entities, such as proteins, antibodies, nucleic acids, and small molecules, has enabled the development of sophisticated tools for a wide range of applications, including antibody-drug conjugates (ADCs), targeted imaging agents, and novel biosensors.^[1]

Aminooxy-PEG2-BCN is a powerful tool in the bioconjugation toolbox. Its dual reactivity allows for a two-step, orthogonal conjugation strategy. The aminooxy group reacts chemoselectively with aldehydes or ketones to form a stable oxime linkage.^[2] This is particularly useful for

labeling glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups, or for conjugating molecules that have been specifically engineered to contain a carbonyl group.

The BCN group participates in SPAAC, a type of "click chemistry" that allows for the efficient and specific ligation of an azide-functionalized molecule without the need for a cytotoxic copper catalyst.[3][4] This bioorthogonal reaction is highly valued for its compatibility with biological systems and its rapid reaction kinetics.

This application note will detail the purchasing information for **Aminooxy-PEG2-BCN**, provide step-by-step protocols for its application in bioconjugation, and present graphical representations of the experimental workflows.

Aminooxy-PEG2-BCN Suppliers and Purchasing Information

A variety of chemical suppliers offer **Aminooxy-PEG2-BCN** and related derivatives. The following table summarizes key purchasing information from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.

| Supplier | Product Name | CAS Number | Molecular Weight (g/mol) | Purity | Price Range |
|----------------|----------------------------|---------------|----------------------------|---------------|-----------------------|
| AxisPharm | aminooxy-PEG2-BCN | 2253965-14-7 | 397.47 | ≥95% | \$700.00 – \$3,150.00 |
| MedChemExpress | Aminooxy-PEG2-BCN | 2253965-14-7 | 397.47 | >98% | Inquire for pricing |
| Benchchem | Aminooxy-PEG2-bis-PEG3-BCN | Not specified | 1111.3 | Not specified | Inquire for pricing |
| BroadPharm | endo-BCN-PEG2-amine | 1263166-93-3 | 324.4 | 98% | \$430.00 - \$1230.00 |

Note: The product from BroadPharm is an amine derivative, not an aminooxy derivative, but is included for comparison of BCN-PEG linkers. Prices are indicative and may vary based on quantity.

Experimental Protocols

The bifunctional nature of **Aminooxy-PEG2-BCN** allows for a sequential conjugation strategy. The order of the reactions (oxime ligation followed by SPAAC, or vice versa) will depend on the specific application and the nature of the molecules to be conjugated. Below are detailed protocols for each reaction type.

Protocol 1: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of **Aminooxy-PEG2-BCN** to a molecule containing a carbonyl group. A common application is the labeling of glycoproteins after periodate oxidation of their carbohydrate chains to generate aldehydes.

Materials:

- **Aminooxy-PEG2-BCN**
- Aldehyde- or ketone-containing biomolecule (e.g., oxidized antibody)
- Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.4 (PBS) or 0.1 M Sodium Acetate, pH 4.5-5.5
- Aniline (optional, as a catalyst)
- DMSO or DMF (for dissolving the linker)
- Desalting column or dialysis cassette for purification

Procedure:

- Preparation of the Biomolecule:

- If starting with a glycoprotein, it must first be oxidized to generate aldehyde groups. A typical procedure involves incubating the glycoprotein with sodium periodate (e.g., 1 mM NaIO₄ in PBS for 30 minutes at room temperature in the dark). The reaction is then quenched, and the excess periodate is removed using a desalting column.
- If the biomolecule already contains a ketone or aldehyde, proceed to the next step.
- Dissolving **Aminoxy-PEG2-BCN**:
 - Prepare a stock solution of **Aminoxy-PEG2-BCN** in anhydrous DMSO or DMF at a concentration of 10-20 mM.
- Oxime Ligation Reaction:
 - Dissolve the aldehyde- or ketone-containing biomolecule in the chosen reaction buffer. The optimal pH can range from 4.5 to 7.4. Aniline catalysis is more effective at acidic pH. [\[5\]](#)
 - Add a 20-50 fold molar excess of the **Aminoxy-PEG2-BCN** stock solution to the biomolecule solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid denaturation of proteins.
 - (Optional) For catalysis, a freshly prepared solution of aniline in the reaction buffer can be added to a final concentration of 10-100 mM.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
- Purification:
 - Remove the excess, unreacted **Aminoxy-PEG2-BCN** and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
- Characterization:

- The resulting conjugate can be characterized by mass spectrometry to confirm the addition of the linker.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an **Aminoxy-PEG2-BCN**-modified molecule with an azide-containing molecule.

Materials:

- BCN-functionalized biomolecule (from Protocol 3.1)
- Azide-containing molecule (e.g., azide-modified fluorescent dye, drug, or peptide)
- Reaction Buffer: PBS (pH 7.4) or other suitable biological buffer
- DMSO or DMF (for dissolving the azide-containing molecule if necessary)
- Desalting column or dialysis cassette for purification

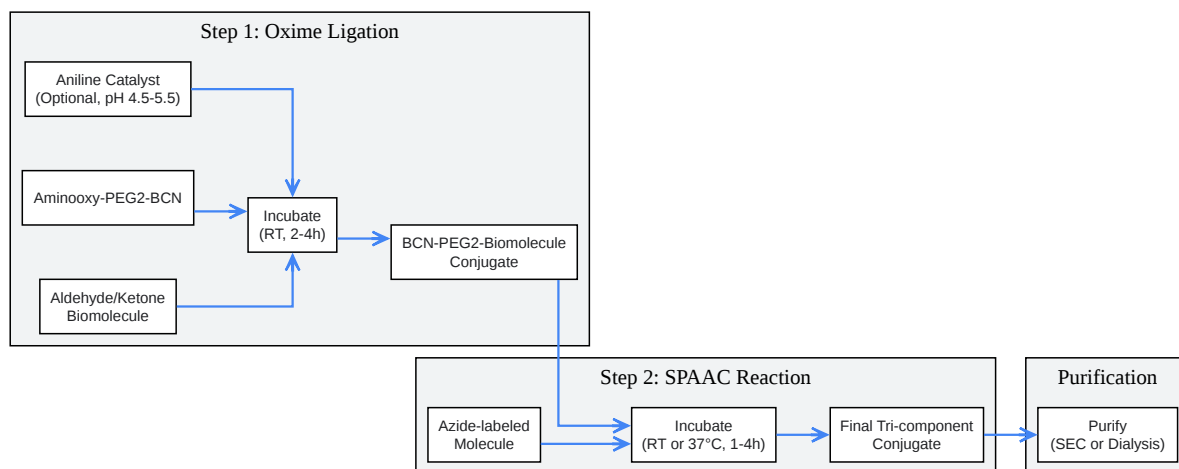
Procedure:

- Preparation of Reactants:
 - Have the BCN-functionalized biomolecule prepared and purified as described in Protocol 3.1.
 - Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, DMF, or directly in the reaction buffer if soluble).
- SPAAC Reaction:
 - In a suitable reaction vessel, combine the BCN-functionalized biomolecule with the azide-containing molecule in the reaction buffer.
 - A 1.5 to 10-fold molar excess of the azide-containing molecule over the BCN-functionalized biomolecule is typically used.

- Incubate the reaction mixture for 1-4 hours at room temperature or at 37°C. The reaction is generally faster at higher temperatures.
- The progress of the conjugation can be monitored by SDS-PAGE (if conjugating to a protein), HPLC, or fluorescence (if using a fluorescent azide).
- Purification:
 - Purify the final conjugate from excess azide-containing molecule and any side products using an appropriate method such as desalting, dialysis, or chromatography (e.g., affinity chromatography if an antibody is involved).
- Characterization:
 - Characterize the final conjugate to determine the degree of labeling and to confirm its identity and purity using methods like UV-Vis spectroscopy, mass spectrometry, and functional assays.

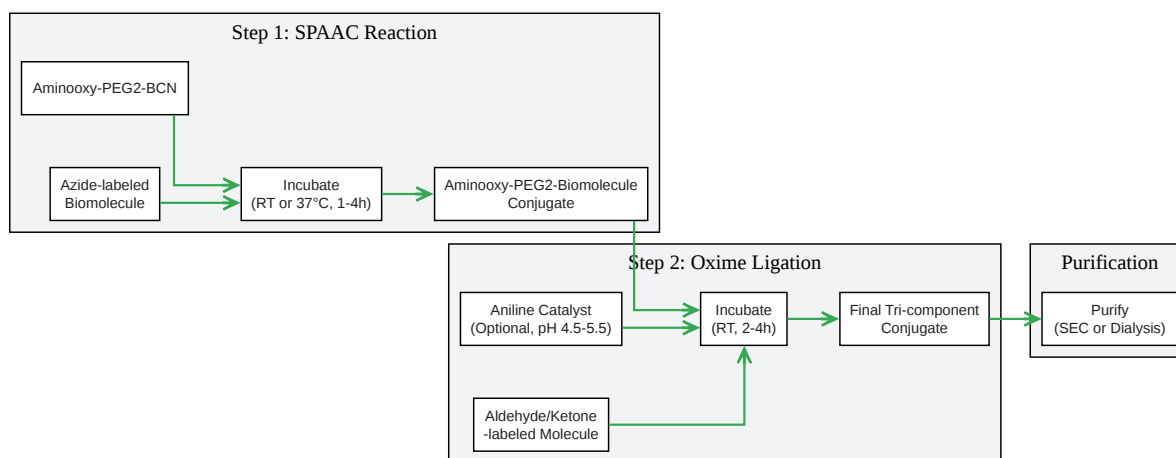
Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the sequential bioconjugation using **Aminoxy-PEG2-BCN**.



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Caption: Sequential conjugation workflow starting with oxime ligation.



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Caption: Sequential conjugation workflow starting with SPAAC reaction.

Conclusion

Aminoxy-PEG2-BCN is a highly effective heterobifunctional linker that enables the precise and efficient construction of complex biomolecular conjugates. The orthogonal reactivity of the aminoxy and BCN groups allows for controlled, sequential conjugations under mild, biocompatible conditions. The protocols and workflows provided in this application note serve as a guide for researchers to harness the potential of this versatile linker in their drug development and research endeavors.

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References

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